N-(4-ethylphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide
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Overview
Description
“N-(4-ethylphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide” is a complex organic compound. It contains several functional groups including an imidazole ring, a carboxamide group, an acetamido group, and a methoxy group attached to a phenyl ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The 3D structure of the molecule could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For example, the imidazole ring might participate in reactions with acids and bases, the carboxamide group could be involved in hydrolysis reactions, and the phenyl ring might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar functional groups might make it soluble in polar solvents. Its melting and boiling points would depend on the strength of intermolecular forces .Scientific Research Applications
Oxidative Cyclization in Chemical Synthesis
Synthesis of Benzocarbazoloquinones via Oxidative Cyclization outlines a method involving oxidative cyclization to create complex molecules. This process, demonstrated by Rajeswaran and Srinivasan (1994), could be relevant for synthesizing or modifying compounds similar to N-(4-ethylphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide, highlighting the importance of such reactions in medicinal chemistry and material science (Rajeswaran & Srinivasan, 1994).
Novel Antipsychotic Agents
In 1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols: A Series of Novel Potential Antipsychotic Agents , Wise et al. (1987) discuss the design, synthesis, and pharmacological evaluation of a series of compounds with potential antipsychotic activity. This research emphasizes the exploration of novel chemical structures for therapeutic purposes, a concept that could apply to the development of new drugs using this compound as a lead compound or structural framework (Wise et al., 1987).
Computational Chemistry and Molecular Docking
Conformational Analysis and Quantum Descriptors of Two New Imidazole Derivatives by Experimental, DFT, AIM, Molecular Docking Studies, and Adsorption Activity on Graphene by Kumar et al. (2020) explores the use of computational tools to study the properties of imidazole derivatives. These techniques can be applied to this compound to predict its behavior, interaction with biological targets, and potential applications in drug design and material science (Kumar et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-ethylphenyl)-1-[[4-[[2-(3-methoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3/c1-3-20-7-11-24(12-8-20)31-28(34)26-18-32(19-29-26)17-21-9-13-23(14-10-21)30-27(33)16-22-5-4-6-25(15-22)35-2/h4-15,18-19H,3,16-17H2,1-2H3,(H,30,33)(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYHCCXCDUTBDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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